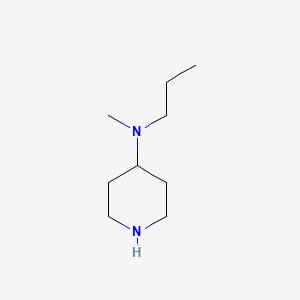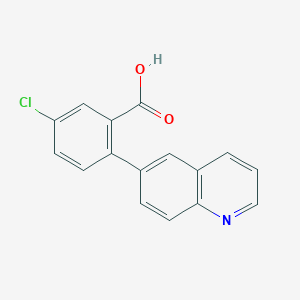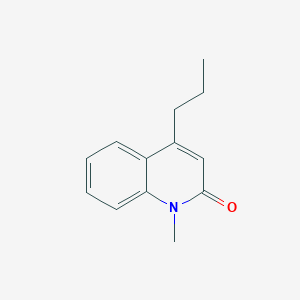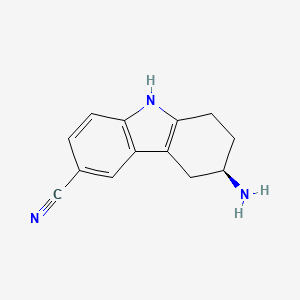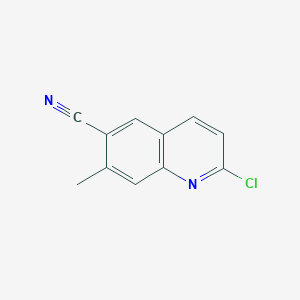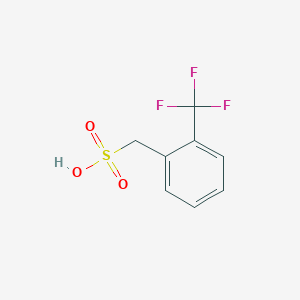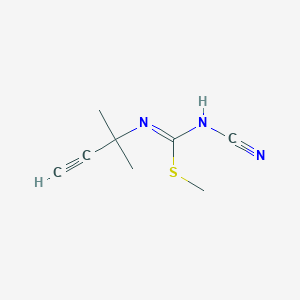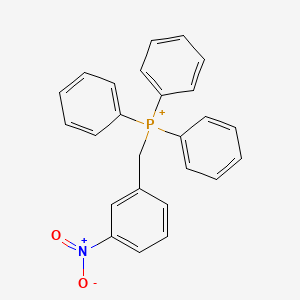
(3-Nitrophenyl)methyl-triphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)methyl-triphenylphosphanium is an organophosphorus compound that features a triphenylphosphonium group attached to a (3-nitrophenyl)methyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable (3-nitrophenyl)methyl halide. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: (3-Aminophenyl)methyl-triphenylphosphanium.
Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.
科学研究应用
(3-Nitrophenyl)methyl-triphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
作用机制
The mechanism of action of (3-Nitrophenyl)methyl-triphenylphosphanium largely depends on its application. In biological systems, the compound’s lipophilic cationic nature allows it to accumulate in mitochondria, where it can exert effects by disrupting mitochondrial function or delivering therapeutic agents. The molecular targets and pathways involved include mitochondrial membranes and associated proteins.
相似化合物的比较
- (4-Methoxy-3-nitrophenyl)methyl-triphenylphosphanium
- (4-Nitrophenyl)methyl-triphenylphosphanium
- (2-Nitrophenyl)methyl-triphenylphosphanium
Comparison: (3-Nitrophenyl)methyl-triphenylphosphanium is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. For example, the (4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium compound has a methoxy group that can affect its electronic properties and reactivity differently compared to the (3-nitrophenyl) derivative.
属性
分子式 |
C25H21NO2P+ |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(3-nitrophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2/q+1 |
InChI 键 |
BDVNCRCGKMFCMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
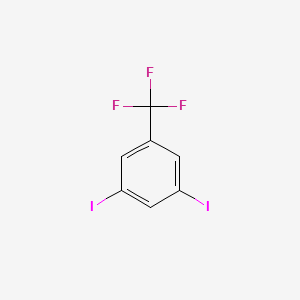

![2-Ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8544799.png)

